![molecular formula C21H25F3N5O5S+ B12356830 5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12356830.png)
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5-[[(4S)-4-hydroxy-4-methyl-2-isoxazolidinyl]carbonyl]-3-methyl-1-(1-methylethyl)-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]- is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse pharmacological properties and are often explored for their potential therapeutic applications .
Métodos De Preparación
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step sequences. One common method includes the Gewald reaction, Dieckmann cyclization, and Krapcho decarboxylation . The Gewald reaction is used to construct the thienopyrimidine ring, followed by cyclization and decarboxylation to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis .
Análisis De Reacciones Químicas
Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
In chemistry, they are explored as building blocks for more complex molecules . In biology and medicine, these compounds are investigated for their potential as inhibitors of enzymes like PDE4, which are involved in inflammatory responses . They also show promise in the development of new drugs for treating diseases such as cancer and autoimmune disorders .
Mecanismo De Acción
The mechanism of action of thieno[2,3-d]pyrimidine derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives act as PDE4 inhibitors, which leads to a reduction in the production of pro-inflammatory cytokines like TNF-α . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its activity and subsequent signaling pathways .
Comparación Con Compuestos Similares
Thieno[2,3-d]pyrimidine derivatives can be compared to other heterocyclic compounds such as thieno[3,4-d]pyrimidines and pyrimidinones . While all these compounds share a similar core structure, thieno[2,3-d]pyrimidines are unique in their specific substitutions and functional groups, which confer distinct pharmacological properties . Similar compounds include thieno[3,4-d]pyrimidin-4(3H)-thione and various iridium complexes incorporating thieno[2,3-d]pyrimidine units .
Propiedades
Fórmula molecular |
C21H25F3N5O5S+ |
|---|---|
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
5-[(4S)-4-hydroxy-4-methyl-1,2-oxazolidine-2-carbonyl]-3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-1-propan-2-yl-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C21H25F3N5O5S/c1-9(2)29-18-14(16(30)27(5)19(29)32)13(17(31)28-7-20(4,33)8-34-28)12(35-18)6-11-10(3)25-26-15(11)21(22,23)24/h9,14,33H,6-8H2,1-5H3,(H,25,26)/q+1/t14?,20-/m0/s1 |
Clave InChI |
JJMHZECRHRSMFT-LGTGAQBVSA-N |
SMILES isomérico |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4C[C@](CO4)(C)O |
SMILES canónico |
CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3C(=O)N(C(=O)[N+](=C3S2)C(C)C)C)C(=O)N4CC(CO4)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


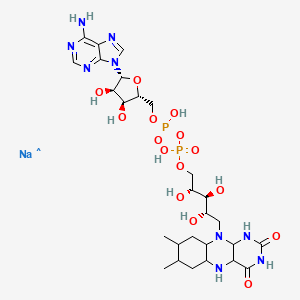
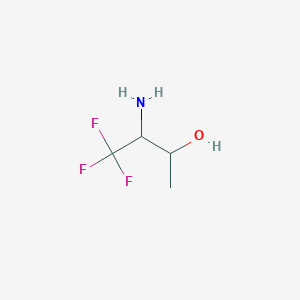
![7-bromo-3aH-furo[3,2-c]pyridin-4-one](/img/structure/B12356759.png)
![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-[4-[5-[4-(pentyloxy)phenyl]-3-isoxazolyl]benzoyl]-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-, sodium salt (1:1)](/img/structure/B12356769.png)
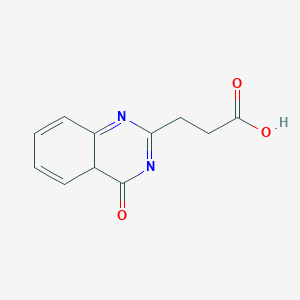
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356780.png)
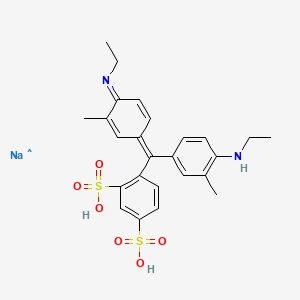
![3-[2-(ethylmethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12356796.png)
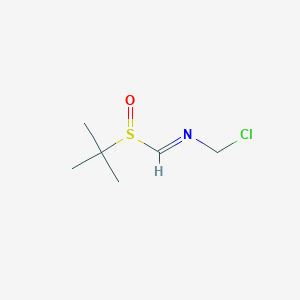

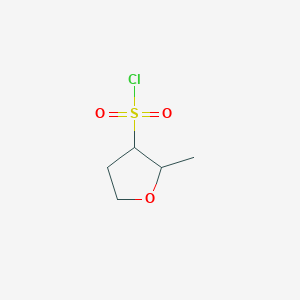
![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B12356808.png)
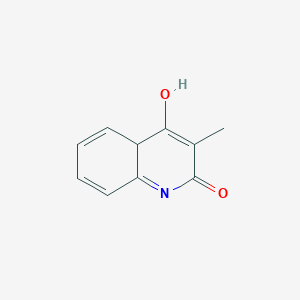
![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-4aH-quinolin-4-yl)propanoic acid](/img/structure/B12356827.png)
